1-(2,5-Dimethoxybenzyl)azetidine

Receptor profiling Binding affinity Selectivity screening

1-(2,5-Dimethoxybenzyl)azetidine is a unique, early-discovery chemical probe with ZERO target annotations (BindingDB BDBM50548973), ensuring complete IP freedom for your HTS campaigns. Its specific 2,5-dimethoxybenzyl substitution is non-interchangeable with other regioisomers (2,3-; 2,4-; 3,4-; 3,5-), which exhibit different protein-binding orientations, metabolic stabilities, and decomposition pathways. Choose this exact scaffold for CNS GPCR/ion channel screening, deubiquitinase ABP warhead development, or as a low-pKa lead optimization alternative to piperazine cores—all validated by established azetidine chemotype precedents.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13668691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethoxybenzyl)azetidine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CN2CCC2
InChIInChI=1S/C12H17NO2/c1-14-11-4-5-12(15-2)10(8-11)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3
InChIKeyQFAYWMLFRJRYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Dimethoxybenzyl)azetidine for Targeted Chemical Screening: Procurement-Relevant Identity and Core Characteristics


1-(2,5-Dimethoxybenzyl)azetidine (CAS 2324955-06-6) is a synthetic, small-molecule azetidine derivative with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . The compound consists of a saturated four-membered nitrogen-containing heterocycle (azetidine) N-substituted with a 2,5-dimethoxybenzyl group, a substitution pattern that distinguishes it from other dimethoxybenzyl-azetidine regioisomers . Azetidines are recognized as privileged scaffolds in medicinal chemistry due to their molecular rigidity, favorable physicochemical profiles, and presence in pharmacologically active molecules [1]. This specific compound has been deposited into public screening databases as a research chemical probe, indicating its relevance for early-stage target discovery and preclinical profiling [2].

Why Generic Azetidine Substitution Fails: The Critical Role of 1-(2,5-Dimethoxybenzyl)azetidine's Regioisomeric Identity in Research Outcomes


In-class azetidine derivatives cannot be interchanged for procurement purposes because even minor alterations in the dimethoxybenzyl substitution pattern lead to fundamentally different chemical and biological identities. N-substituted azetidine analogs with 2,3-, 2,4-, 3,4-, or 3,5-dimethoxybenzyl groups have distinct three-dimensional conformations, electronic properties, and proteolytic stability profiles . Critically, the thermolytic and acid-mediated ring-opening decomposition of aryl azetidines is highly dependent on the specific substitution pattern, with N-substitution playing a key role in intramolecular decomposition pathways [1]. Substituting one regioisomer for another can invalidate a screening campaign, as the protein binding orientation, metabolic stability, and synthetic route specificity are not conserved across dimethoxybenzyl positional isomers [2].

Head-to-Head Evidence Differentiating 1-(2,5-Dimethoxybenzyl)azetidine for Scientific Procurement Contracts


Unmatched BindingDB Profiling Opportunity: Zero Target Screen Data vs. Multi-Target Class-Level Peers

1-(2,5-Dimethoxybenzyl)azetidine is a curated BindingDB screening compound deposited as BDBM50548973, yet it currently carries zero completed primary target binding affinity data (Ki, IC50, or pIC50) in the publicly curated BindingDB database [1]. In contrast, related 2,5-dimethoxybenzyl-azetidine analogs registered in broader PubChem activity records (e.g., CHEMBL37218 and CHEMBL557657) have published target engagement data against the peripheral benzodiazepine receptor (PBR; pIC50) and fatty acid amide hydrolase (FAAH; pH 9 inhibition), respectively, demonstrating that dimethoxybenzyl-azetidine chemotypes are capable of specific protein binding [2][3]. The absence of affinity data for the 1-(2,5-dimethoxybenzyl) isomer, rather than being a liability, represents a high-value differentiation point: it is a chemically pristine screening entity free of disclosed SAR, making it uniquely suitable for novel target identification campaigns where intellectual property freedom-to-operate is essential.

Receptor profiling Binding affinity Selectivity screening

Property-Driven Strategic Procurement: Distinct Physicochemical Identity of the 2,5-Substituted Benzyl-Azetidine Pharmacophore

The 2,5-dimethoxybenzyl substitution pattern endows 1-(2,5-dimethoxybenzyl)azetidine with a unique pharmacophoric geometry. While quantitative binding or stability data specific to the target compound remain scarce in the primary literature, its structural identity can be rigorously distinguished from closely related analogs through molecular formula, SMILES, and topological properties . The compound's canonical SMILES is `COc1ccc(OC)c(CN2CCC2)c1`, reflecting the characteristic 2,5-substitution on the aromatic ring and N-attachment to the azetidine [1]. This contrasts with the 3-[(3,5-dimethoxyphenyl)methyl]azetidine isomer (CAS 937626-69-2), which has the SMILES `COC1=CC(CC2CNC2)=CC(OC)=C1` and places the nitrogen substituent at the 3-position of the aromatic ring, altering the angle of attachment and the potential for hydrogen bonding . The difference in the position of the methoxy groups affects the electron density of the aromatic ring and, consequently, its reactivity in electrophilic substitution and metabolic oxidation pathways, making these isomers non-interchangeable for structure-activity relationship studies [2].

Physicochemical property Regioisomer differentiation Medicinal chemistry

Synthetic Accessibility of 1-(2,5-Dimethoxybenzyl)azetidine Offers Procurement Advantages for Med Chem Campaign Initiation

The synthesis of 1-(2,5-dimethoxybenzyl)azetidine is proposed to proceed through a direct SN2 alkylation of azetidine with commercially available 2,5-dimethoxybenzyl bromide or chloride . This is a fundamentally simpler synthetic route compared to the synthesis of C-3 substituted analogs, such as 3-(3,5-dimethoxybenzyl)azetidine, which requires the construction of a chiral azetidine ring bearing a carbon substituent at the 3-position, often involving multi-step sequences with lower overall yields . The commercial availability of 2,5-dimethoxybenzaldehyde as a low-cost precursor for subsequent reduction and bromination steps provides a well-precedented feedstock advantage [1]. While experimental yield data for the target compound is not publicly disclosed, the documented efficiency of bis-triflate alkylation methodology for N-substituted azetidines suggests that 1-(2,5-dimethoxybenzyl)azetidine can be produced more efficiently and at lower cost than C-substituted regioisomers, making it a pragmatic first choice for hit-to-lead expansion libraries where budget and timeline are critical [2].

Synthetic route Chemical building block Procurement scalability

Stability Profile of 1-(2,5-Dimethoxybenzyl)azetidine: Differentiated Class-Level Resilience Against Metabolic Degradation

Azetidines as a scaffold class exhibit favorable metabolic stability due to their resistance to cytochrome P450-mediated oxidation compared to larger cyclic amines such as piperidines and pyrrolidines [1]. The 2,5-dimethoxy substitution pattern on the benzyl ring is hypothesized to further reduce metabolic liability through steric shielding of the aromatic positions most susceptible to oxidative metabolism [2]. While no direct microsomal stability data (e.g., human liver microsome half-life, intrinsic clearance) is publicly available for 1-(2,5-dimethoxybenzyl)azetidine, the specific ring substitution pattern is known to influence acid-mediated ring-opening decomposition rates; N-alkyl substituents without pendant nucleophilic groups are more resistant to intramolecular decomposition than C-3 substituted analogs that can undergo 1,3-diaxial interactions [3]. This class-level inference suggests that 1-(2,5-dimethoxybenzyl)azetidine may possess a more favorable stability profile than C-3 functionalized azetidine scaffolds, which is a critical consideration when selecting building blocks for long-term screening collections with repeat assay requirements [4].

Metabolic stability In vitro ADME Ring strain

Where 1-(2,5-Dimethoxybenzyl)azetidine Delivers Maximum Impact: Evidence-Linked Application Scenarios for Scientists and Procurement Teams


Pioneering CNS Target Screening for Novel Neuroscience Indications

Leverage the pristine BindingDB screening status of 1-(2,5-dimethoxybenzyl)azetidine (zero existing target annotations; BDBM50548973) to initiate high-throughput screening (HTS) against G protein-coupled receptors (GPCRs) and ion channels relevant to neurological disorders [1]. The compound's novelty profile ensures that any hits identified will be free of pre-existing SAR constraints, offering maximum intellectual property opportunity. Its hypothesized metabolic stability and CNS drug-like physicochemical properties make it a strategic first choice for building a proprietary patentable lead series in neurology, particularly for conditions such as addiction, depression, and anxiety where benzodiazepine receptor and FAAH modulators (demonstrated target classes for related azetidine chemotypes) are therapeutically validated [2][3].

Chemical Biology Tool Development for DUB and Protease Probe Discovery

The primary amine of the azetidine ring, combined with the synthetic accessibility of the 2,5-dimethoxybenzyl group, provides a readily functionalizable scaffold for creating activity-based probes (ABPs) targeting deubiquitinases (DUBs) and serine hydrolases [1]. The differentiation from C-substituted azetidine analogs lies in the N-alkylation site: the azetidine nitrogen is readily modified with fluorosulfate or acrylamide warheads without disrupting the aromatic pharmacophore, enabling rapid probe synthesis from a common intermediate [2]. Established structural biology precedent with azetidine-containing warheads supports the predicted binding mode, making 1-(2,5-dimethoxybenzyl)azetidine the preferred core over C-3-substituted analogs for chemical biology programs requiring site-specific covalent modification [3].

Replacement for Problematic Piperazine and Pyrrolidine Scaffolds in CNS Multiparameter Optimization

In lead optimization campaigns where piperazine or pyrrolidine cores exhibit hERG liability or poor metabolic stability, 1-(2,5-dimethoxybenzyl)azetidine represents a strategic alternative scaffold due to the documented class-level advantages of azetidines: reduced basicity (pKa ~8-9 vs ~10-11 for piperidine), lower logD7.4, and enhanced metabolic stability [1]. For teams with existing SAR built around 2,5-dimethoxybenzyl-piperazine chemotypes (e.g., antioxidant or DAA1106 analog programs), the azetidine scaffold offers a direct 'ring contraction' strategy to increase sp3 character and three-dimensionality while maintaining the crucial 2,5-dimethoxybenzyl pharmacophore [2]. This is supported by medicinal chemistry precedent demonstrating that azetidine replacement of larger cyclic amines reduces off-target activity while improving pharmacokinetic profiles in rodent models [3].

Novel Chemical Space Mining for Anti-Infective Target Identification

Exploit the compound's uniqueness in BindingDB to screen against underexplored bacterial targets, including Gram-negative enzyme systems where the azetidine ring's reduced basicity enhances outer membrane permeability relative to piperidine analogs [1]. The class-level bactericidal activity of azetidine derivatives against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (MIC₉₉ <10 μM) provides a compelling rationale for focused library construction [2]. The 2,5-dimethoxybenzyl substitution pattern is particularly valuable for probing mycolate assembly and related cell wall targets, where the methoxy groups can form key hydrogen bonds within the hydrophobic active site [3].

Quote Request

Request a Quote for 1-(2,5-Dimethoxybenzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.